molecular formula C10H8ClNO3 B14528210 2-Propenal, 3-chloro-2-methyl-3-(3-nitrophenyl)-, (Z)- CAS No. 62403-87-6

2-Propenal, 3-chloro-2-methyl-3-(3-nitrophenyl)-, (Z)-

Cat. No.: B14528210
CAS No.: 62403-87-6
M. Wt: 225.63 g/mol
InChI Key: ULFIXJZXZJRIRC-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-chloro-2-methyl-3-(3-nitrophenyl)prop-2-enal is an organic compound belonging to the class of α,β-unsaturated aldehydes. This compound is characterized by the presence of a chlorine atom, a methyl group, and a nitrophenyl group attached to a prop-2-enal backbone. The “Z” designation indicates the double bond between the second and third carbon atoms has a cis configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-chloro-2-methyl-3-(3-nitrophenyl)prop-2-enal typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and an α,β-unsaturated aldehyde.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.

    Catalysts: Catalysts like piperidine or pyrrolidine may be used to facilitate the reaction.

    Solvents: Common solvents include ethanol or methanol.

Industrial Production Methods

Industrial production of (Z)-3-chloro-2-methyl-3-(3-nitrophenyl)prop-2-enal may involve large-scale batch reactions using similar starting materials and conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Potential precursor in the synthesis of pharmaceutical compounds.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-chloro-2-methyl-3-(3-nitrophenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The nitrophenyl group may also participate in electron transfer reactions, affecting cellular redox states.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-chloro-2-methyl-3-(3-nitrophenyl)prop-2-enal: The trans isomer of the compound.

    2-methyl-3-(3-nitrophenyl)prop-2-enal: Lacks the chlorine atom.

    3-chloro-2-methyl-3-(4-nitrophenyl)prop-2-enal: The nitro group is in a different position on the phenyl ring.

Uniqueness

The presence of the chlorine atom and the specific cis configuration of the double bond in (Z)-3-chloro-2-methyl-3-(3-nitrophenyl)prop-2-enal imparts unique chemical reactivity and biological activity compared to its isomers and analogs.

Properties

CAS No.

62403-87-6

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

(Z)-3-chloro-2-methyl-3-(3-nitrophenyl)prop-2-enal

InChI

InChI=1S/C10H8ClNO3/c1-7(6-13)10(11)8-3-2-4-9(5-8)12(14)15/h2-6H,1H3/b10-7-

InChI Key

ULFIXJZXZJRIRC-YFHOEESVSA-N

Isomeric SMILES

C/C(=C(\C1=CC(=CC=C1)[N+](=O)[O-])/Cl)/C=O

Canonical SMILES

CC(=C(C1=CC(=CC=C1)[N+](=O)[O-])Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.